Viridiol

説明

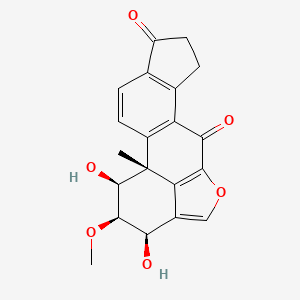

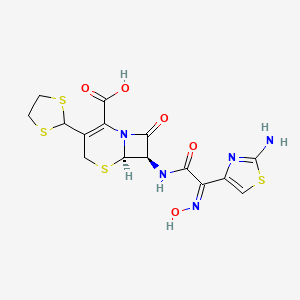

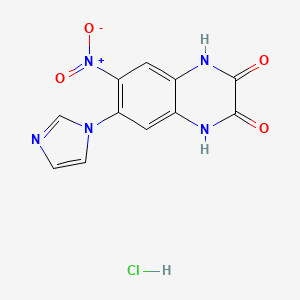

Viridiol is a fungal metabolite from Trichodernza viride . It belongs to a class of molecules known as furanosteroids and has a characteristic highly strained electrophilic furan ring fused between C-4 and C-6 of the steroid framework . It is known to show antifungal activity .

Molecular Structure Analysis

The molecular formula of viridiol is C20H18O6 . It has a molar mass of 354.35 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of viridiol include the formation of the furan ring, the loss of C-13 and C-14 methyl groups, aromatization of the C-ring, removal of the side chain, and oxidation of the A-ring . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5 .科学的研究の応用

Anti-Cancer Activity

Viridiol has shown significant potential in the field of cancer research. It has been found to exhibit anti-cancer activity in vitro, particularly against cancer cell models harboring various resistance levels to chemotherapeutic drugs . This suggests that Viridiol could be a promising candidate for future cancer treatments .

Enzyme Inhibition

Viridiol has been identified as a potent enzyme inhibitor. Specifically, it inhibits the activity of 5′-hydroxyaverantin dehydrogenase, an enzyme that catalyzes an early step in aflatoxin biosynthesis in Aspergillus . This property could be useful in controlling the production of aflatoxins, which are potent carcinogens.

Herbicidal Activity

Viridiol has demonstrated a wide spectrum of herbicidal activity. It has been particularly effective against annual composite species, reducing the emergence of most weeds by more than 90% at certain application rates . This suggests that Viridiol could be used as a natural herbicide .

Fungal Metabolite

Viridiol is a metabolite produced by certain fungi, such as Gliocladium virens . This suggests that it could play a role in the interactions between these fungi and other organisms, and could potentially be used to control or manipulate these interactions for various applications.

Biocontrol Agent

Given its herbicidal activity and its production by certain fungi, Viridiol could potentially be used as a biocontrol agent. For example, fungi that produce Viridiol could be introduced into an environment to control the growth of unwanted plants .

Drug Development

Given its anti-cancer and enzyme inhibitory activities, Viridiol could potentially be used in the development of new drugs. Its structure and properties could be studied and potentially modified to create new compounds with improved efficacy and safety profiles .

作用機序

Target of Action

Viridiol is a steroid antibiotic agent that primarily targets Phosphatidylinositol 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them crucial in cancer development and progression .

Mode of Action

Viridiol interacts with its primary target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of PI3K, leading to reduced cell survival and growth, particularly in cancer cells

Biochemical Pathways

The inhibition of PI3K by Viridiol affects several downstream pathways. PI3K is known to play a key role in the PI3K/Akt signaling pathway , which is involved in cell cycle progression, survival, and metabolism . By inhibiting PI3K, Viridiol can potentially disrupt these processes, leading to reduced survival and growth of cancer cells.

Result of Action

The primary result of Viridiol’s action is the inhibition of PI3K, leading to reduced survival and growth of cancer cells . It also shows necrotic effects on plants and has antifungal effects in vivo . The exact molecular and cellular effects of Viridiol’s action are still under investigation.

Action Environment

The efficacy and stability of Viridiol, like many other compounds, can be influenced by various environmental factors. These may include temperature, humidity, and pH, among others. Specific studies on how these environmental factors influence viridiol’s action are currently lacking .

特性

IUPAC Name |

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFRYPNQHUUMQ-HUYLIWGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Viridiol | |

CAS RN |

23820-80-6 | |

| Record name | Viridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Viridiol is primarily recognized for its phytotoxic activity, meaning it is harmful to plants. [, , , , , ]

ANone: Viridiol causes necrotic spots on ash cotyledons [] and inhibits seed germination and root growth. Studies have shown its effectiveness against various weeds, particularly annual composite species, with less impact on monocots. []

ANone: Yes, Viridiol has shown cytotoxicity against HeLa and KB cells in laboratory settings, suggesting potential applications in cancer research. []

ANone: The molecular formula of Viridiol is C20H18O6, and its molecular weight is 358.36 g/mol. []

ANone: Researchers utilize a range of spectroscopic techniques to characterize Viridiol, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D, including COSY, HSQC, HMBC, NOESY, ROESY), mass spectrometry, and polarimetry. [, , , ]

ANone: While composted chicken manure can support the growth of Trichoderma virens and Viridiol production, it requires substantial nutrient supplementation, particularly sucrose, and Viridiol degrades rapidly in this medium. []

ANone: Current research primarily focuses on Viridiol's biological activities. Its catalytic properties, if any, have not been extensively studied or reported in the provided literature.

ANone: Yes, GIAO calculations have been employed to determine the (13)C NMR chemical shifts of Viridiol, providing structural confirmation. []

ANone: While specific SAR studies are not detailed in the provided research, structural modifications, such as the conversion of Viridin to Viridiol, have shown to significantly alter its biological activity, shifting from fungistatic to phytotoxic. [] Further research is needed to fully elucidate the SAR of Viridiol and its analogues.

ANone: Viridiol exhibits limited stability, particularly in media like composted chicken manure. [] Developing effective formulations and storage methods to maintain its stability remains a challenge.

ANone: The provided research primarily focuses on Viridiol's biological characterization and potential applications. Detailed information on specific SHE regulations is not included.

ANone: While Viridiol exhibits promising bioactivity, research also explores alternative biocontrol agents. For instance, other Trichoderma species and their metabolites, such as gliotoxin and gliovirin, are being investigated for their potential in controlling plant diseases. [, , ]

ANone: While the exact date of discovery is not specified in the provided research, Viridiol has been a subject of study since at least the 1970s, with early research focusing on its isolation and characterization from Trichoderma viride. []

ANone: Key milestones include:

- Early isolation and characterization: Initial studies successfully isolated and characterized Viridiol from Trichoderma species, laying the foundation for understanding its chemical structure and properties. []

- Elucidation of phytotoxic activity: Research unveiled Viridiol's potent phytotoxic effects, particularly its ability to inhibit plant growth and development, highlighting its potential as a natural herbicide. [, ]

- Exploration of production methods: Investigations into utilizing composted chicken manure as a medium for Trichoderma virens growth and Viridiol production represent efforts towards developing sustainable and scalable production systems. []

- Unveiling cytotoxic potential: Recent studies demonstrating Viridiol's cytotoxicity against human cancer cell lines mark a significant milestone, opening avenues for exploring its potential in anticancer therapies. []

ANone: Viridiol research offers interdisciplinary opportunities spanning:

- Agriculture: Developing bio-based herbicides using Viridiol as an active ingredient, exploring its potential for weed control, and investigating its impact on various plant species. [, , ]

- Pharmaceuticals: Investigating Viridiol's cytotoxic activity against cancer cell lines, exploring its potential as a lead compound for anticancer drug development, and understanding its mechanism of action in human cells. []

- Microbial ecology: Studying the ecological roles of Viridiol and its producing fungi, such as Trichoderma species, in various environments, and understanding their interactions with other organisms. [, ]

- Natural product chemistry: Synthesizing Viridiol and its analogs, exploring structure-activity relationships, and developing novel derivatives with enhanced or modified biological activities. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

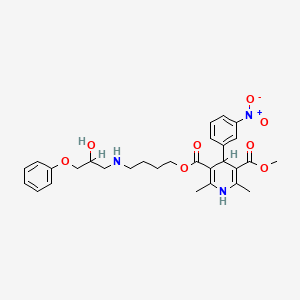

![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1683494.png)

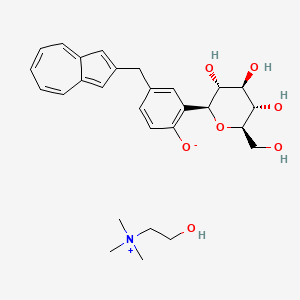

![benzyl(3-{[1-(prop-2-en-1-yl)-9H-carbazol-2-yl]oxy}propyl)amine](/img/structure/B1683502.png)

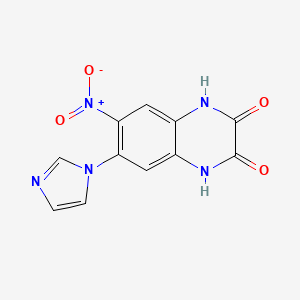

![5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline](/img/structure/B1683506.png)

![2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B1683508.png)

![4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1683510.png)